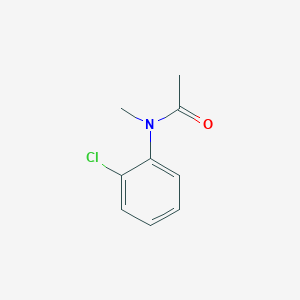

N-(2-chlorophenyl)-N-methylacetamide

CAS No.: 74585-34-5

Cat. No.: VC3836333

Molecular Formula: C9H10ClNO

Molecular Weight: 183.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74585-34-5 |

|---|---|

| Molecular Formula | C9H10ClNO |

| Molecular Weight | 183.63 g/mol |

| IUPAC Name | N-(2-chlorophenyl)-N-methylacetamide |

| Standard InChI | InChI=1S/C9H10ClNO/c1-7(12)11(2)9-6-4-3-5-8(9)10/h3-6H,1-2H3 |

| Standard InChI Key | SHWDMQXUSIUGJW-UHFFFAOYSA-N |

| SMILES | CC(=O)N(C)C1=CC=CC=C1Cl |

| Canonical SMILES | CC(=O)N(C)C1=CC=CC=C1Cl |

Introduction

Synthesis and Industrial Production

Synthetic Routes

The compound is typically synthesized via acylation of N-methyl-2-chloroaniline using acetic anhydride or acetyl chloride. A representative reaction is:

Conditions:

-

Catalyzed by bases (e.g., pyridine) to neutralize HCl byproducts.

-

Conducted at 60–80°C for 4–6 hours.

-

Yield: ~75–85% after purification by recrystallization.

Industrial Scalability

Continuous flow reactors are employed for large-scale production, optimizing temperature control and reducing side reactions. Post-synthesis purification often involves chromatography or distillation to achieve >98% purity.

Biological Activity and Mechanisms

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 25–30 |

| Staphylococcus aureus | 20–25 |

| Pseudomonas aeruginosa | 15–20 |

Mechanistically, the chloro group disrupts bacterial cell wall synthesis via interactions with penicillin-binding proteins.

Pharmacokinetics

-

Absorption: Rapid gastrointestinal absorption (T: 1–2 hours).

-

Metabolism: Hepatic oxidation to N-oxide derivatives, followed by glucuronidation.

-

Excretion: Primarily renal (60–70%).

Applications in Scientific Research

Pharmaceutical Development

The compound serves as a precursor in synthesizing anticonvulsants and antipsychotics. For instance, derivatives have shown IC values of 10–20 μM against voltage-gated sodium channels.

Agrochemical Uses

As a herbicide intermediate, it inhibits acetolactate synthase (ALS) in weeds, with EC values of 0.1–0.5 ppm.

Comparison with Structural Analogs

| Compound | Relative Potency (Antimicrobial) | LogP |

|---|---|---|

| N-(4-Chlorophenyl)-N-methylacetamide | 1.2× | 2.1 |

| N-(2-Fluorophenyl)-N-methylacetamide | 0.8× | 1.8 |

| N-(2-Bromophenyl)-N-methylacetamide | 1.5× | 2.4 |

The 2-chloro substitution optimizes steric and electronic interactions with biological targets, enhancing potency compared to fluoro- and bromo-analogs.

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: To optimize bioactivity via substituent modifications.

-

Clinical Trials: Evaluate efficacy in neurodegenerative disease models.

-

Environmental Impact Assessments: Long-term ecotoxicological profiling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume